1-(4-Hexylphenyl)pyridin-4(1H)-one
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Overview
Description
1-(4-Hexylphenyl)pyridin-4(1H)-one is an organic compound that features a pyridinone core substituted with a hexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)pyridin-4(1H)-one typically involves the reaction of 4-hexylbenzaldehyde with 4-pyridone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hexylphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The hexylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted phenylpyridinones.
Scientific Research Applications
1-(4-Hexylphenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(4-Hexylphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinone core can form hydrogen bonds and other interactions with active sites, modulating the activity of enzymes or receptors.
Comparison with Similar Compounds
1-(4-Butylphenyl)pyridin-4(1H)-one: Similar structure but with a butyl group instead of a hexyl group.
1-(4-Octylphenyl)pyridin-4(1H)-one: Similar structure but with an octyl group instead of a hexyl group.
1-(4-Methylphenyl)pyridin-4(1H)-one: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness: 1-(4-Hexylphenyl)pyridin-4(1H)-one is unique due to its specific hexyl substitution, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it particularly useful in applications where these properties are critical, such as in the development of liquid crystals and organic semiconductors.
Properties
CAS No. |
821789-61-1 |
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Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-(4-hexylphenyl)pyridin-4-one |
InChI |
InChI=1S/C17H21NO/c1-2-3-4-5-6-15-7-9-16(10-8-15)18-13-11-17(19)12-14-18/h7-14H,2-6H2,1H3 |
InChI Key |
VHEYTHGAWFUGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N2C=CC(=O)C=C2 |
Origin of Product |
United States |
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